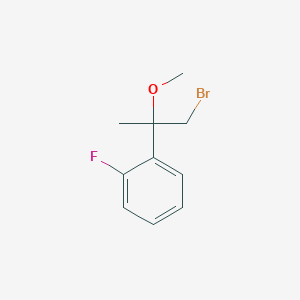
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base like sodium methoxide (NaOCH3).
Fluorination: The fluorine atom can be added through a halogen exchange reaction using a fluorinating agent such as potassium fluoride (KF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products:
Oxidation: Formation of 1-(2-fluorophenyl)-2-methoxypropan-2-one.
Reduction: Formation of 1-(2-fluorophenyl)-2-methoxypropane.
Substitution: Formation of 1-(2-fluorophenyl)-2-methoxypropan-2-ol or 1-(2-fluorophenyl)-2-methoxypropan-2-amine.
Applications De Recherche Scientifique
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene exerts its effects depends on its interactions with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets, such as enzymes, receptors, and nucleic acids.
Comparaison Avec Des Composés Similaires
- 1-(1-Bromo-2-methoxypropan-2-yl)benzene
- 1-(1-Bromo-2-methoxypropan-2-yl)-2-chlorobenzene
- 1-(1-Bromo-2-methoxypropan-2-yl)-2-iodobenzene
Comparison: 1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs with chlorine, bromine, or iodine. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Activité Biologique
1-(1-Bromo-2-methoxypropan-2-yl)-2-fluorobenzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12BrF
- Molecular Weight : 251.11 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been assessed through various studies, focusing primarily on its anti-inflammatory effects and cytotoxicity against different cell lines.
Anti-inflammatory Activity
A significant study evaluated the anti-inflammatory effects of related compounds, suggesting that halogenated aromatic compounds can inhibit nitric oxide (NO) production in macrophages, which is a marker for inflammation. The compound was tested on RAW264.7 macrophages treated with lipopolysaccharide (LPS) to induce inflammation. The results indicated a reduction in NO secretion:
| Treatment | NO Production (%) |
|---|---|
| Control | 100% |
| PDTC (reference) | 68.32 ± 2.69 |
| Title Compound | 48.29 ± 0.71 |
This data suggests that the compound exhibits significant anti-inflammatory activity, comparable to established reference compounds like Pyrrolidine dithiocarbamate (PDTC) .
Cytotoxicity Studies
Cytotoxic effects were assessed against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HCT116 | 30 |
| HepG2 | 20 |
These findings highlight the potential of the compound as an anticancer agent, warranting further investigation into its mechanisms of action .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of brominated and fluorinated compounds similar to this compound:
- Study on Anti-inflammatory Mechanisms :
- Cytotoxicity Profiling :
- Mechanistic Insights :
Propriétés
Formule moléculaire |
C10H12BrFO |
|---|---|
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
1-(1-bromo-2-methoxypropan-2-yl)-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrFO/c1-10(7-11,13-2)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 |
Clé InChI |
TXPKGJVZXLTGFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C1=CC=CC=C1F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















